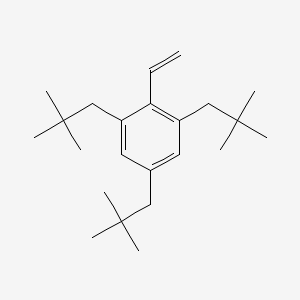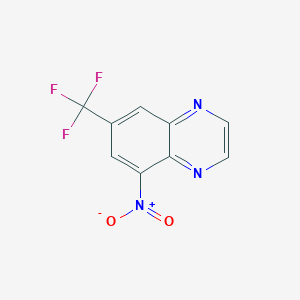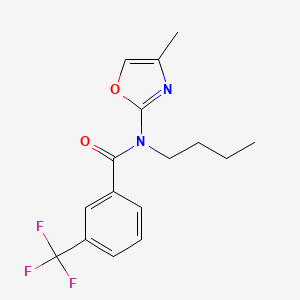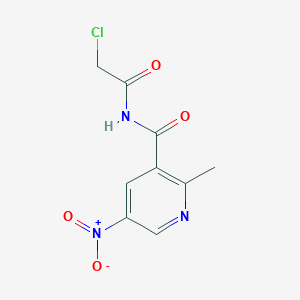
1,3,5-Tris(2,2-dimethylpropyl)-2-ethenylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Tris(2,2-dimethylpropyl)-2-ethenylbenzene: is an organic compound with a complex structure, characterized by the presence of three 2,2-dimethylpropyl groups and an ethenyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tris(2,2-dimethylpropyl)-2-ethenylbenzene typically involves multi-step organic reactions. One common method includes the alkylation of benzene derivatives with 2,2-dimethylpropyl halides under Friedel-Crafts alkylation conditions. The ethenyl group can be introduced via a Heck reaction, where a palladium catalyst facilitates the coupling of a vinyl halide with the benzene derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Tris(2,2-dimethylpropyl)-2-ethenylbenzene can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form epoxides or diols.
Reduction: Hydrogenation of the ethenyl group can yield the corresponding alkane.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Epoxides, diols.
Reduction: Saturated alkanes.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
1,3,5-Tris(2,2-dimethylpropyl)-2-ethenylbenzene has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1,3,5-Tris(2,2-dimethylpropyl)-2-ethenylbenzene depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-donating effects of the 2,2-dimethylpropyl groups and the electron-withdrawing effects of the ethenyl group. These effects can alter the compound’s reactivity towards electrophiles and nucleophiles, facilitating various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tris(2,2-dimethylpropyl)benzene: Lacks the ethenyl group, resulting in different reactivity and applications.
1,3,5-Tris(2,2-dimethylpropanamido)benzene: Contains amide groups instead of alkyl groups, leading to different chemical properties and uses.
Uniqueness
1,3,5-Tris(2,2-dimethylpropyl)-2-ethenylbenzene is unique due to the presence of both bulky 2,2-dimethylpropyl groups and a reactive ethenyl group, which together confer distinct chemical reactivity and potential for diverse applications.
Properties
CAS No. |
57243-21-7 |
|---|---|
Molecular Formula |
C23H38 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
1,3,5-tris(2,2-dimethylpropyl)-2-ethenylbenzene |
InChI |
InChI=1S/C23H38/c1-11-20-18(15-22(5,6)7)12-17(14-21(2,3)4)13-19(20)16-23(8,9)10/h11-13H,1,14-16H2,2-10H3 |
InChI Key |
OHINBYNJHGMQDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC1=CC(=C(C(=C1)CC(C)(C)C)C=C)CC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-8-oxabicyclo[5.1.0]octa-2,4-diene](/img/structure/B14619463.png)

![6-{2-[4-(Ethylamino)naphthalen-1-yl]hydrazinylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14619478.png)


![5H-Benzo[a]phenothiazin-5-one, 9,11-dimethyl-6-(phenylamino)-](/img/structure/B14619490.png)

![5-Methyl-4,7-dihydrocyclopenta[c]pyran-1(3H)-one](/img/structure/B14619527.png)

![Decahydro-1H-3,6-methanocyclobuta[d]naphthalen-1-one](/img/structure/B14619542.png)


![N-[4-bromo-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazo[4,5-c]pyridin-6-yl]acetamide](/img/structure/B14619552.png)

